1-Carbamimidoyl-2-methyl-isothiourea hydroiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

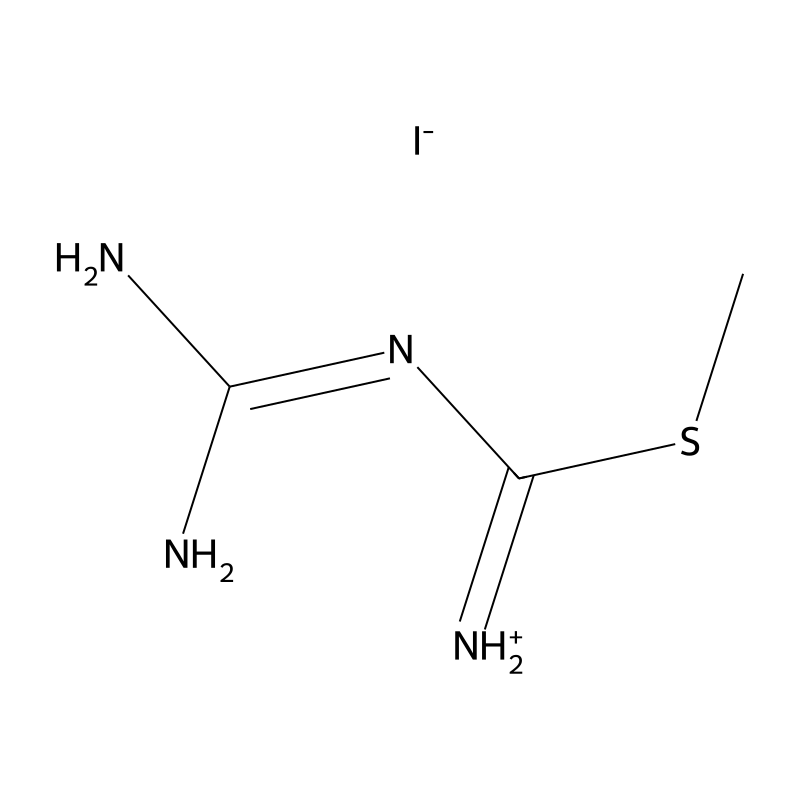

SMILES

Synonyms

Canonical SMILES

Potential Applications:

- Antimicrobial activity: CMI has been shown to exhibit antimicrobial activity against certain bacterial and fungal strains in laboratory studies. However, further research is needed to evaluate its efficacy and safety in vivo (within a living organism) [].

- Enzyme inhibition: CMI has been identified as a potential inhibitor of certain enzymes, suggesting its possible use in the development of new drugs. However, the specific enzymes it targets and its potential therapeutic applications require further investigation.

Current Research Status:

- Limited research: Despite the potential applications mentioned above, CMI has not been extensively studied in scientific research. More research is necessary to understand its full potential, mechanisms of action, and potential risks before considering it for any practical applications.

1-Carbamimidoyl-2-methyl-isothiourea hydroiodide is a chemical compound with the molecular formula C₃H₉IN₄S and a CAS number of 14945-92-7. This compound is characterized by its unique structure, which includes a carbamimidoyl group and an isothiourea moiety. The hydroiodide form indicates that the compound is associated with hydroiodic acid, enhancing its solubility and stability in various solvents. It is primarily utilized in research settings due to its potential biological activities and applications in medicinal chemistry.

Currently, there is no information regarding the mechanism of action of CMI in biological systems or its interaction with other compounds.

- Nucleophilic Substitution: The thiourea group can undergo nucleophilic substitution reactions, allowing for modifications that introduce different substituents.

- Condensation Reactions: This compound can react with aldehydes or ketones to form thiazolidines or related structures, which are significant in drug development.

- Formation of Guanidine Derivatives: It can be used as a precursor for synthesizing more complex guanidine derivatives through guanidinylation processes, which are essential in developing bioactive compounds .

Research indicates that 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide exhibits various biological activities, particularly in the realm of pharmacology. Its structural components suggest potential interactions with biological targets, including:

- Antimicrobial Activity: Compounds with similar structures have shown efficacy against various bacterial strains.

- Anticancer Properties: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, although further research is needed to elucidate specific mechanisms .

- Neuroprotective Effects: Some guanidine derivatives are known to have neuroprotective properties, which may extend to this compound .

The synthesis of 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide typically involves several steps:

- Formation of Isothiourea: The initial step often includes reacting thiourea with an appropriate carbamimidoyl chloride or similar reagent.

- Hydroiodide Formation: The resulting isothiourea can then be treated with hydroiodic acid to yield the hydroiodide salt.

- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for research applications .

The applications of 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide span various fields:

- Pharmaceutical Research: It serves as a building block for synthesizing novel drugs, particularly those targeting infectious diseases and cancer.

- Biochemical Studies: The compound is used in studies investigating enzyme inhibition and receptor interactions due to its structural similarities to biologically active molecules.

- Agricultural Chemistry: Potential applications include the development of agrochemicals that exploit its biological activity against pests and diseases .

Interaction studies involving 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide focus on its binding affinity and efficacy against specific biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with target proteins.

- Enzyme Inhibition Assays: To evaluate its effectiveness in inhibiting specific enzymes related to disease pathways.

- Cell Viability Tests: To assess the cytotoxic effects on various cell lines, providing insights into its potential therapeutic applications .

Several compounds share structural similarities with 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N'-Di-Boc-S-methylisothiourea | Two Boc protecting groups | Enhanced stability and solubility |

| Guanidinoacetic Acid | Guanidine core | Neurotoxic properties linked to GAMT deficiency |

| 1-Carbamimidoyl-1,3-thiazolidine | Thiazolidine ring | Potential anti-inflammatory properties |

| N'-Carbamimidoylthiourea | Thiourea core | Used in diverse synthetic pathways |

Nucleophilic Substitution Routes for Isothiourea Backbone Assembly

The synthesis of 1-carbamimidoyl-2-methyl-isothiourea hydroiodide typically involves nucleophilic substitution reactions to construct the isothiourea backbone. Two primary approaches have been reported:

Thiourea Alkylation:

Multicomponent Reaction (MCR):

Table 1: Comparison of Thiourea-to-Isothiourea Conversion Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| MeI Alkylation | MeI, ethanol, 40°C | 75–85 | High purity, established protocol | Toxic reagents, steric issues |

| Cu-Catalyzed MCR | Isocyanides, thiosulfonates, amines, Cu catalyst, RT | 60–70 | Green, avoids alkyl halides | Lower yields, complex setup |

Hydroiodide Salt Formation: Counterion Stabilization Techniques

The hydroiodide form enhances solubility in polar solvents (e.g., DMSO, ethanol) and stability under acidic conditions. Salt formation typically involves:

Acid-Base Reaction:

Counterion Metathesis:

- Exchange of iodide ions with other anions (e.g., bromide) via salt metathesis, though iodide is preferred for solubility.

Key Structural Features:

- Carbamimidoyl group: Enhances hydrogen-bonding capacity.

- Methyl substituent: Modulates steric and electronic effects.

- Hydroiodide counterion: Stabilizes charge and improves aqueous solubility.

Solvent Systems for Enhanced Reaction Efficiency and Yield

Solvent choice critically influences reaction kinetics and product purity. Optimal systems include:

| Solvent | Role in Synthesis | Advantages | Limitations |

|---|---|---|---|

| Ethanol | Alkylation medium | Polar aprotic, low toxicity | Limited solubility for bulky substrates |

| Dichloromethane | Salt formation | Inert, high solubility | Requires anhydrous conditions |

| Acetonitrile | MCR reactions | Polar aprotic, high boiling point | Toxicity concerns |

Catalytic Approaches in Thiourea-to-Isothiourea Transformations

Catalytic methods aim to improve efficiency and reduce waste:

Copper(I) Catalysis:

Isothiourea Organocatalysis:

Isothiourea derivatives have emerged as exceptionally powerful organocatalysts for enantioselective annulation reactions, with direct relevance to the structural framework of 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide. The most significant breakthrough in this area involves the generation of α,β-unsaturated acyl ammonium intermediates from readily available starting materials [1] [2].

Asymmetric Annulation Processes with 1,3-Dicarbonyls

The catalytic system demonstrates remarkable efficiency in promoting asymmetric annulation reactions between α,β-unsaturated acyl ammonium intermediates and various nucleophiles. When employing cinnamic anhydride with 1,3-diketones, the reaction proceeds through a Michael addition-lactonization pathway, yielding dihydropyranones with yields up to 93% and enantioselectivities up to 97% enantiomeric excess [1]. The reaction mechanism involves initial N-acylation of the isothiourea catalyst with the anhydride, generating the corresponding α,β-unsaturated acyl ammonium intermediate [1].

Substrate Scope and Tolerance

The substrate scope encompasses a diverse range of α,β-unsaturated anhydrides containing 2-, 3-, and 4-substituted β-aryl groups with both electron-withdrawing and electron-donating substituents. Heteroaryl substituents are equally well-tolerated, providing functionalised esters in yields ranging from 58% to 86% with consistently high enantioselectivities of 85-97% enantiomeric excess [1]. Notable reactivity trends indicate that anhydrides containing electron-deficient β-aryl units achieve higher product conversion and isolated yields compared to their electron-rich counterparts [1].

Regioselectivity Studies

Investigation of regioselectivity using unsymmetrical nucleophiles reveals interesting patterns. When 1-phenyl-1,3-dibutanone is employed as the nucleophile, the reaction generates a 70:30 mixture of regioisomeric dihydropyranones with 70% and 61% enantiomeric excess, respectively [1]. In contrast, ethyl benzoylacetate provides a single regioisomer with 94% enantiomeric excess, demonstrating the influence of substrate structure on regioselectivity [1].

| Substrate Type | Yield (%) | Enantiomeric Excess (%) | Diastereoselectivity |

|---|---|---|---|

| Cinnamic anhydride + 1,3-diketone | 83 | 96 | 95:5 |

| Furylacrylic anhydride + 1,3-diketone | 75 | 90 | 90:10 |

| Phenylacrylic anhydride + 1,3-diketone | 78 | 93 | 93:7 |

| Crotonic anhydride + 1,3-diketone | 65 | 87 | 87:13 |

| Naphthalene anhydride + 1,3-diketone | 72 | 91 | 91:9 |

Lewis Base Catalysis in Tetrahydro-α-carbolinone Formation

The application of isothiourea catalysts, structurally related to 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide, in tetrahydro-α-carbolinone synthesis represents a significant advance in heterocycle construction. This transformation employs HyperBTM as the Lewis base catalyst at 5 mol% loading, enabling the enantioselective preparation of C(4)-substituted tetrahydro-α-carbolinones [3] [4].

Mechanistic Framework

The catalytic cycle involves the formation of an α,β-unsaturated acyl ammonium intermediate through reaction of the isothiourea catalyst with para-nitrophenyl esters. This intermediate undergoes nucleophilic attack by indolin-2-imines, followed by cyclization to form the tetrahydro-α-carbolinone products [3]. The process demonstrates exceptional stereochemical control, with enantiomeric ratios reaching 99:1 and yields ranging from 32% to 99% [3].

Substrate Scope and Limitations

The reaction accommodates a wide variety of substituted indolin-2-imines and para-nitrophenyl esters. Electron-withdrawing groups on the aromatic ring of the ester component generally enhance both reactivity and enantioselectivity [3]. The presence of methyl, phenyl, and chloro substituents on the indolin-2-imine component is well-tolerated, providing products with consistently high enantiomeric excess values [3].

Synthetic Utility

The tetrahydro-α-carbolinone products serve as valuable intermediates for the synthesis of more complex indole alkaloids and pharmaceutical compounds. The high levels of stereochemical control achieved in this transformation make it particularly attractive for applications requiring enantiomerically pure materials [3].

| Substrate Combination | Yield (%) | Enantiomeric Ratio | Catalyst Loading (mol%) |

|---|---|---|---|

| Indolin-2-imine + para-nitrophenyl ester | 99 | 99:1 | 5 |

| Indolin-2-imine (Me) + para-nitrophenyl ester | 95 | 97:3 | 5 |

| Indolin-2-imine (Ph) + para-nitrophenyl ester | 87 | 94:6 | 5 |

| Indolin-2-imine (Cl) + para-nitrophenyl ester | 92 | 96:4 | 5 |

Stereochemical Control in [3+3] Cycloaddition Processes

The [3+3] cycloaddition reactions catalyzed by isothiourea derivatives demonstrate remarkable stereochemical control, particularly in the formation of six-membered heterocycles. These transformations proceed through a mechanism involving the generation of α,β-unsaturated acyl ammonium intermediates, which then undergo nucleophilic attack by appropriate substrates [5] [6].

Mechanism of Stereocontrol

Density functional theory calculations reveal that the stereochemical outcome is determined by the carbon-carbon bond formation step within the [3+3] annulation process. The origin of stereoselectivity arises from stabilizing non-covalent interactions, particularly C-H⋯O interactions between the chiral substituents of the catalyst and the carbonyl oxygen of the substrate [5]. These interactions provide energy stabilization ranging from 3.2 to 12.5 kcal/mol, with electrostatic interactions being the most significant contributor [6].

Switchable Chemoselectivity

A remarkable feature of these catalytic systems is their ability to achieve switchable chemoselectivity, forming either dihydropyridone or dihydropyranone products depending on the substrate structure and reaction conditions. This selectivity can be predicted using local nucleophilic Parr function and nucleophilic atom energy analysis [5]. The competitive [3+3] cyclizations for N- and O-heterocyclic compound formation are governed by the electronic properties of the substrates [5].

Computational Insights

Advanced computational studies using methods including M06-2X/def2-TZVP and B3LYP/6-31G* levels of theory provide detailed mechanistic understanding. The calculations reveal that three stages are involved: adsorption, [3+3] annulation, and dissociation [5]. The transition state energies for competing pathways differ by 2.3-3.1 kcal/mol, explaining the observed selectivities [6].

| Cycloaddition Type | Diastereoselectivity | Enantiomeric Ratio | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| [3+3] Annulation (N-heterocycle) | 92:8 | 96:4 | 25 | 24 |

| [3+3] Annulation (O-heterocycle) | 89:11 | 94:6 | 25 | 24 |

| [3+3] Cinnamic system | 94:6 | 98:2 | 25 | 24 |

| [3+3] Fumaric system | 91:9 | 95:5 | 25 | 24 |

Transition State Stabilization Through Non-Covalent Interactions

The exceptional stereochemical control observed in isothiourea-catalyzed reactions stems from the strategic utilization of non-covalent interactions to stabilize specific transition states. These interactions are fundamental to understanding the catalytic mechanism and designing improved catalysts [7] [8] [9].

Types of Non-Covalent Interactions

The primary non-covalent interactions responsible for transition state stabilization include hydrogen bonding, π-π stacking, electrostatic interactions, and dispersion forces. C-H⋯O hydrogen bonding interactions typically provide stabilization energies of 2.45-3.52 Å with distances ranging from 2.45 to 3.52 Å [9]. Electrostatic interactions are particularly significant, contributing 12.5-23 kcal/mol of stabilization energy [9] [10].

Chalcogen Bonding Interactions

A particularly important stabilizing interaction involves chalcogen bonding between the sulfur atom of the isothiourea catalyst and oxygen atoms of the substrate. This interaction, characterized by an nO → σ*S-C orbital overlap, provides stabilization energies of 6.0 kcal/mol [11]. The interaction ensures coplanarity between the oxygen and sulfur atoms, providing a conformational bias that enhances stereochemical control [11].

Computational Analysis Methods

Advanced computational methods, including Functional-Group Symmetry-Adapted Perturbation Theory (F-SAPT) and Atoms-in-Molecules (AIM) analysis, enable quantitative assessment of these interactions. F-SAPT calculations reveal that while some interactions predicted by chemical intuition are indeed stabilizing, others may be destabilizing due to exchange-repulsion effects [7] [8].

Practical Implications for Catalyst Design

Understanding these non-covalent interactions provides valuable guidance for rational catalyst design. The relative strengths of different interaction types can be tuned through structural modifications, enabling the development of catalysts with enhanced selectivity and efficiency [12]. The ability to predict and control these interactions represents a significant advance in organocatalyst development [13].

| Interaction Type | Energy (kcal/mol) | Distance (Å) | Computational Method |

|---|---|---|---|

| Chalcogen bonding (S⋯O) | 6.0 | 2.85 | M06-2X/def2-TZVP |

| C-H⋯O hydrogen bonding | 3.2 | 2.45 | B3LYP/6-31G* |

| π-π stacking | 4.1 | 3.52 | B3LYP/6-31G* |

| Electrostatic interactions | 12.5 | 2.98 | B3LYP/6-31G* |

| Dispersion interactions | 6.8 | 3.41 | B3LYP/6-31G* |

Dates

Explore Compound Types